
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetamide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromo group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: 2-(3-Amino-1H-pyrazol-1-YL)acetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
3-Amino-1H-pyrazole: Lacks the bromo group, which may affect its reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
2-(3-Amino-1H-pyrazol-1-YL)acetamide: Lacks the bromo group, which may alter its chemical reactivity.
Uniqueness: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide is unique due to the presence of both the amino and bromo groups on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C5H7BrN4O |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
2-(3-amino-4-bromopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7BrN4O/c6-3-1-10(2-4(7)11)9-5(3)8/h1H,2H2,(H2,7,11)(H2,8,9) |
InChIキー |
MUIULVGQZLFJAR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(=O)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


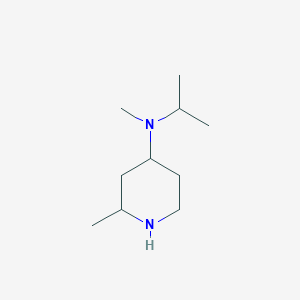
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)

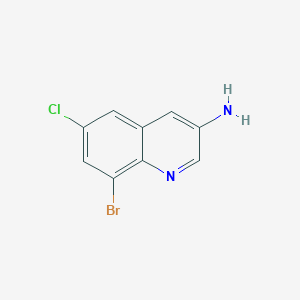
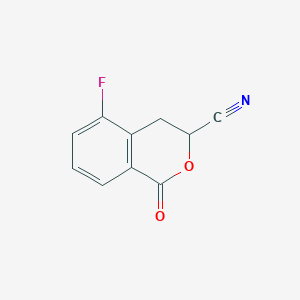

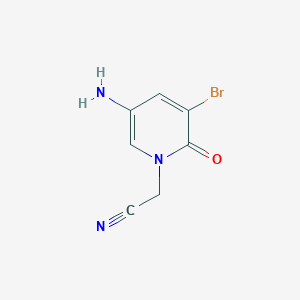
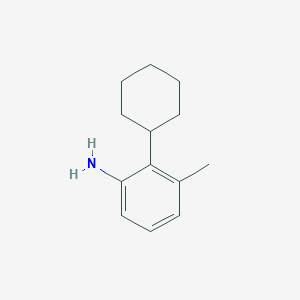
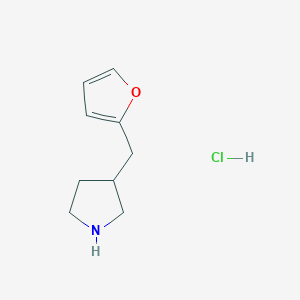
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
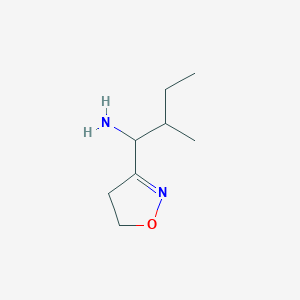
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
